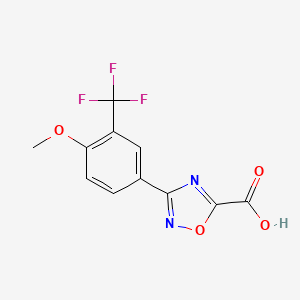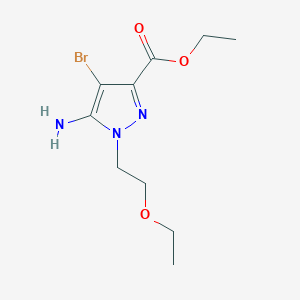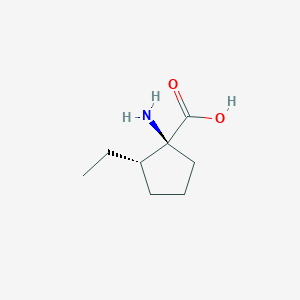![molecular formula C9H18N2 B12069789 3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)
3-[(Azetidin-1-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Azetidin-1-yl)methyl]piperidine is a heterocyclic organic compound featuring both azetidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Azetidin-1-yl)methyl]piperidine typically involves the reaction of azetidine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where azetidine is reacted with a piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or piperidine rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted azetidine or piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-[(Azetidin-1-yl)methyl]piperidine is used as a precursor in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders, due to its structural similarity to neurotransmitter analogs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-[(Azetidin-1-yl)methyl]piperidine exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The compound’s azetidine and piperidine rings allow it to fit into binding sites of proteins, influencing biological pathways involved in neurotransmission, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
3-[(Pyrrolidin-1-yl)methyl]piperidine: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.
3-[(Morpholin-1-yl)methyl]piperidine: Contains a morpholine ring, offering different electronic and steric properties.
3-[(Piperazin-1-yl)methyl]piperidine: Features a piperazine ring, which can influence its pharmacological profile.
Uniqueness: 3-[(Azetidin-1-yl)methyl]piperidine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-(azetidin-1-ylmethyl)piperidine |
InChI |
InChI=1S/C9H18N2/c1-3-9(7-10-4-1)8-11-5-2-6-11/h9-10H,1-8H2 |
Clé InChI |
XYIQXXZVYRVSSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)




![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)




